molecular formula C14H16N2 B1332886 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 418776-49-5

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B1332886
CAS No.: 418776-49-5
M. Wt: 212.29 g/mol
InChI Key: BPCVSTFLDMPNBX-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, with a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-bromopyridine with phenylethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine
  • 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
  • 2-phenyl-N-(pyridin-2-ylmethyl)propanamine

Uniqueness

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group plays a crucial role in its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCVSTFLDMPNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366329
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418776-49-5
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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